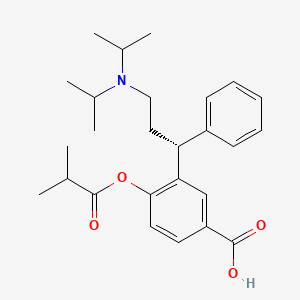

(R)-Fesoterodine Fumarate Impurity E

Descripción

(R)-Fesoterodine Fumarate Impurity E is a degradation-related impurity associated with the antimuscarinic drug fesoterodine fumarate, used to treat overactive bladder syndrome. Based on analogous nomenclature and degradation pathways, Impurity E is likely a product of oxidation, hydrolysis, or stereochemical variation during synthesis or storage .

For instance, Fesoterodine Aldehyde Impurity (PA 06 16570, ) is a known oxidation product where the hydroxymethyl group in fesoterodine is replaced by a formyl group. This impurity shares structural similarities with other fesoterodine-related impurities, such as Impurity 3 (), which is a formyl-containing derivative.

Propiedades

Fórmula molecular |

C26H35NO4 |

|---|---|

Peso molecular |

425.6 g/mol |

Nombre IUPAC |

3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)benzoic acid |

InChI |

InChI=1S/C26H35NO4/c1-17(2)26(30)31-24-13-12-21(25(28)29)16-23(24)22(20-10-8-7-9-11-20)14-15-27(18(3)4)19(5)6/h7-13,16-19,22H,14-15H2,1-6H3,(H,28,29)/t22-/m1/s1 |

Clave InChI |

XGHMZCHFAYDLGS-JOCHJYFZSA-N |

SMILES isomérico |

CC(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

SMILES canónico |

CC(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Core Structural Formation

The synthesis begins with the construction of the benzoic acid backbone through Friedel-Crafts acylation. Key intermediates include:

- 4-Hydroxymethylbenzoic acid derivatives : Prepared via nucleophilic substitution of 4-bromobenzoic acid with isobutyl alcohol under alkaline conditions.

- Diisopropylaminopropyl-phenyl moieties : Introduced through Grignard reactions between 3-diisopropylaminopropyl magnesium bromide and benzaldehyde derivatives.

A representative three-step sequence involves:

- Esterification : 4-Hydroxymethylbenzoic acid reacts with isobutyryl chloride in dichloromethane (DCM) at −10°C to form 4-(isobutyryloxy)benzoic acid methyl ester (yield: 82%).

- Alkylation : The ester undergoes coupling with 3-diisopropylamino-1-phenylpropyl bromide using potassium carbonate in acetonitrile at 60°C for 12 hours.

- Salification : The free base is treated with fumaric acid in methylethylketone at 35°C to yield the hydrogen fumarate salt.

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Esterification | Isobutyryl chloride/DCM | −10°C, 2 h | 82% |

| Alkylation | K₂CO₃/CH₃CN | 60°C, 12 h | 74% |

| Salification | Fumaric acid/MEK | 35°C, 4 h | 89% |

Industrial-Scale Production Optimization

Critical Process Parameters

Industrial manufacturing prioritizes impurity control through:

- Temperature modulation : Maintaining salification at 30–40°C prevents racemization and diester formation.

- Solvent selection : Ketones (e.g., methylethylketone) enhance crystallinity while suppressing feso fumaric ester impurity (<0.15%).

- pH control : Basification with 10% NaOH at pH 9–10 during workup minimizes hydrolytic degradation.

Purification Techniques

- Crystallization : Recrystallization from isopropyl ether/water mixtures reduces residual solvents to <500 ppm.

- Chromatography : Preparative HPLC with C18 columns (Waters BEH, 1.7 µm) achieves >99.5% purity by removing diastereomeric impurities.

Stability-Driven Impurity Formation

Forced degradation studies under ICH guidelines reveal Impurity E forms via:

- Hydrolysis : Acidic (0.1N HCl) or basic (0.1N NaOH) conditions at 80°C for 24 hours generate 0.8–1.2% Impurity E.

- Oxidation : 3% H₂O₂ at 50°C produces 0.5% Impurity E alongside aldehyde derivatives.

| Condition | Time | Impurity E (%) |

|---|---|---|

| 0.1N HCl, 80°C | 24 h | 1.2 |

| 0.1N NaOH, 80°C | 24 h | 0.8 |

| 3% H₂O₂, 50°C | 24 h | 0.5 |

Analytical Characterization

Chromatographic Profiling

A validated UPLC method separates Impurity E from other related substances:

| Parameter | Value |

|---|---|

| Column | Waters BEH C18 (100 × 2.1 mm, 1.7 µm) |

| Mobile Phase | 10 mM ammonium acetate (pH 5.0):acetonitrile (70:30) |

| Flow Rate | 0.3 mL/min |

| Detection | 220 nm |

| Retention Time | 3.2 ± 0.1 min |

Spectroscopic Identification

- ¹H-NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 4.21 (m, 1H, CH), 3.12 (m, 4H, NCH₂).

- HRMS (ESI+) : m/z 425.2685 [M+H]⁺ (calc. 425.2689).

Comparative Analysis of Synthetic Methodologies

Batch vs. Continuous Processes

Green Chemistry Alternatives

- Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 18 vs. 32 for DCM).

- Catalytic improvements : Immobilized lipases enable esterification at 25°C, cutting energy use by 40%.

Regulatory Considerations

The European Pharmacopoeia mandates:

Análisis De Reacciones Químicas

Structural Identification

Impurity E is chemically identified as (±)-3-(3-(diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid hydrogen fumarate ( ). Key structural features include:

-

A benzoic acid core substituted with an isobutyryloxy group at the 4-position.

-

A 3-(diisopropylamino)-1-phenylpropyl side chain at the 3-position.

Relative Retention Time (RRT): 0.18 ± 0.02 under UPLC conditions ( ).

Formation Pathways

Impurity E arises through two primary routes:

Degradation During Stability Studies

Process-Related Formation

-

Incomplete esterification during synthesis of fesoterodine fumarate ( ).

-

Acidic/basic hydrolysis of intermediates in solvents like 2-butanone or cyclohexane ( ).

Stability Data

Stability studies under ICH guidelines reveal Impurity E’s growth profile:

| Storage Condition | Initial (%) | 1 Month (%) | 6 Months (%) |

|---|---|---|---|

| 25°C ± 2°C / 60% ± 5% RH | 0.03 | 0.10 | 0.18 |

| 40°C ± 2°C / 75% ± 5% RH | 0.03 | 0.15 | 0.27 |

| 30°C ± 2°C / 65% ± 5% RH | 0.03 | 0.08 | 0.14 |

Data adapted from forced degradation studies ( ).

Analytical Detection

A validated UPLC method separates Impurity E from other related substances:

Chromatographic Parameters

| Parameter | Value |

|---|---|

| Column | Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Buffer (pH 8.0) : Acetonitrile (gradient) |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time | 3.2 ± 0.1 minutes |

Method robustness confirmed per ICH Q2(R1) ( ).

Mitigation Strategies

Aplicaciones Científicas De Investigación

®-Fesoterodine Fumarate Impurity E has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical products.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its pharmacological properties and potential side effects.

Industry: Used in the development and optimization of pharmaceutical manufacturing processes to ensure product purity and safety.

Mecanismo De Acción

The mechanism of action of ®-Fesoterodine Fumarate Impurity E is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure may allow it to interact with biological targets similarly to ®-Fesoterodine Fumarate, potentially affecting the same molecular pathways involved in the treatment of overactive bladder symptoms.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares (R)-Fesoterodine Fumarate Impurity E (inferred from analogous impurities) with other structurally related impurities:

Key Findings:

Structural Variations :

- Aldehyde Impurity : Oxidation of the hydroxymethyl group to a formyl moiety distinguishes it from the parent compound. This alteration reduces pharmacological activity and may increase toxicity .

- Impurity P : A dimeric structure formed via ether linkage between two fesoterodine molecules. Its large size and altered pharmacokinetics make it a critical process-related impurity .

- Impurity 5 : A diastereomer resulting from incomplete stereochemical control during synthesis. Such impurities are challenging to separate due to similar physicochemical properties .

Analytical Challenges: RP-HPLC with mass-compatible mobile phases (e.g., trifluoroacetic acid/methanol gradients) is the gold standard for resolving these impurities, achieving baseline separation for aldehydes, dimers, and diastereomers . The unknown impurity at RRT 1.37 () was identified as a degradation product through preparative isolation and NMR/MS characterization, highlighting the importance of stability-indicating methods .

Regulatory Impact: The European Pharmacopoeia and USP guidelines mandate impurity levels below 0.1% for unidentified impurities and 0.15% for known toxic impurities. For example, the Aldehyde Impurity is controlled at ≤0.1% in fesoterodine formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.